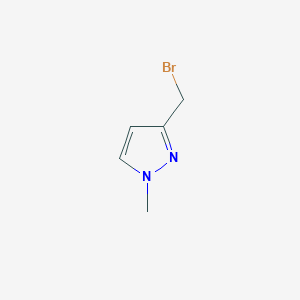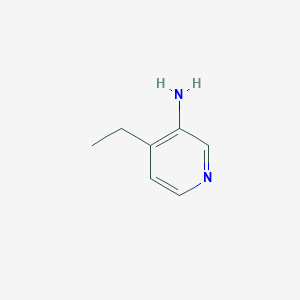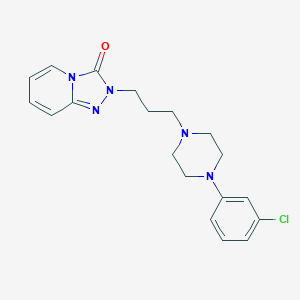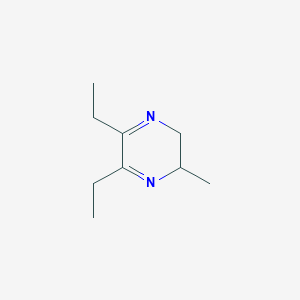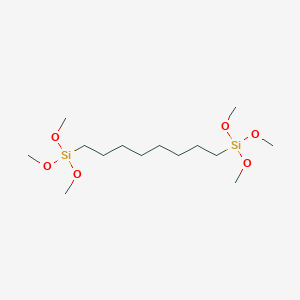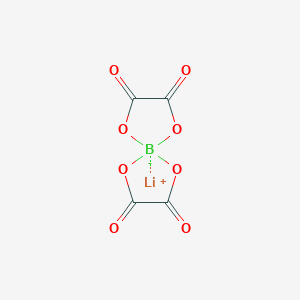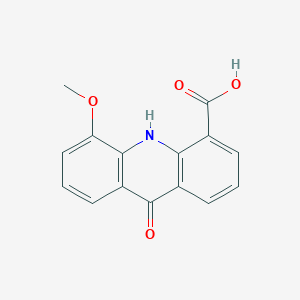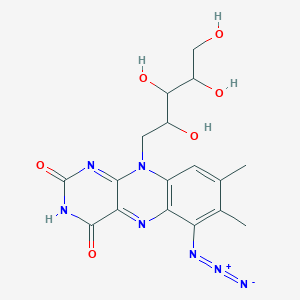
6-Azidoriboflavin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azidoriboflavin is a synthetic derivative of riboflavin, which is a water-soluble vitamin that plays a vital role in various physiological processes, including energy metabolism, cellular growth, and development. This compound is a promising tool for studying protein-RNA interactions, which are essential for gene expression, RNA processing, and regulation.
Mécanisme D'action
6-Azidoriboflavin is incorporated into RNA molecules through base pairing with uridine residues. Upon exposure to UV light, the azide group in this compound undergoes a photochemical reaction, resulting in the formation of a highly reactive nitrene intermediate. This intermediate can covalently crosslink with nearby amino acid residues in proteins, allowing researchers to identify RNA-binding proteins and map their binding sites.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on RNA structure and function, making it a useful tool for studying RNA-protein interactions without perturbing the system. However, it is important to note that the incorporation of this compound into RNA molecules may affect their stability and localization.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 6-Azidoriboflavin is its high specificity and efficiency for labeling RNA molecules. It can be used to label RNA molecules in vivo, allowing researchers to study RNA-protein interactions in their natural environment. However, there are some limitations to the use of this compound, including its potential effects on RNA stability and localization. Additionally, the use of UV light to activate the azide group in this compound may cause damage to biological samples.
Orientations Futures
There are several future directions for the use of 6-Azidoriboflavin in scientific research. One area of interest is the development of new techniques for identifying RNA-binding proteins and mapping their binding sites. Another area of interest is the application of this compound to study RNA-protein interactions in disease models, such as cancer and neurodegenerative diseases. Additionally, the development of new derivatives of this compound with improved properties, such as increased stability and efficiency, could expand its applications in scientific research.
Conclusion:
In conclusion, this compound is a powerful tool for studying RNA-protein interactions in vitro and in vivo. Its high specificity and efficiency for labeling RNA molecules make it a valuable tool for identifying RNA-binding proteins and mapping their binding sites. However, its potential effects on RNA stability and localization should be taken into consideration when designing experiments. With continued research and development, this compound has the potential to provide valuable insights into the complex mechanisms of gene expression and regulation.
Méthodes De Synthèse
The synthesis of 6-Azidoriboflavin involves the reaction of riboflavin with sodium azide in the presence of a catalyst. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including UV-Vis, NMR, and mass spectrometry.
Applications De Recherche Scientifique
6-Azidoriboflavin is a powerful tool for studying RNA-protein interactions in vitro and in vivo. It can be used to label RNA molecules with high specificity and efficiency, allowing researchers to track their movement and interaction with proteins. This technique can be applied to a wide range of biological systems, including bacteria, yeast, and mammalian cells.
Propriétés
Numéro CAS |
101760-83-2 |
|---|---|
Formule moléculaire |
C17H19N7O6 |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
6-azido-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H19N7O6/c1-6-3-8-12(11(7(6)2)22-23-18)19-13-15(20-17(30)21-16(13)29)24(8)4-9(26)14(28)10(27)5-25/h3,9-10,14,25-28H,4-5H2,1-2H3,(H,21,29,30) |
Clé InChI |
IPZATODYBIFHSN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
SMILES canonique |
CC1=CC2=C(C(=C1C)N=[N+]=[N-])N=C3C(=O)NC(=O)N=C3N2CC(C(C(CO)O)O)O |
Synonymes |
6-azidoriboflavin 6-N3-riboflavin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)
